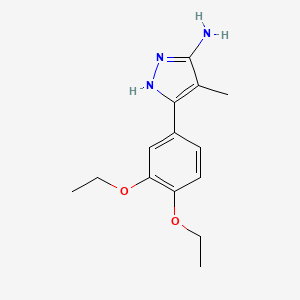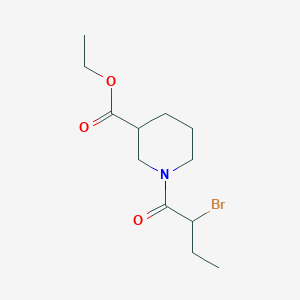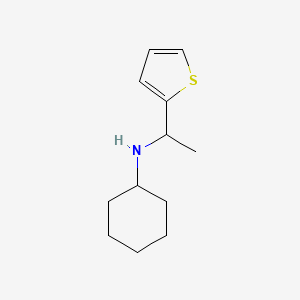
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one, also known as 4-Aminoindan-1-one (4-AI), is an organic compound that has been studied for its potential applications in scientific research. 4-AI belongs to the class of indanones, which are cyclic compounds with a carbonyl group in the ring. It is a white solid with a melting point of 72-75 °C and a boiling point of 207-210 °C. 4-AI is soluble in organic solvents, such as ethanol and ethyl acetate, and slightly soluble in water.
Scientific Research Applications
Synthesis and Characterization
- Research has demonstrated the synthesis and characterization of biphenyl-based compounds, including derivatives similar to the compound of interest. These studies have focused on their potential as corrosion inhibitors for mild steel in acidic environments, highlighting the relevance of such compounds in materials science and engineering. The studies utilized techniques such as FT-NMR, FT-IR, and elemental analysis to elucidate the structure and properties of these compounds (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Crystal Structures and Molecular Interactions
- Crystal structure and Hirshfeld surface analysis have been employed to study chalcone derivatives closely related to "(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-yl)-prop-2-EN-1-one". These studies provide insights into the molecular interactions and stability of such compounds, which could inform their potential applications in medicinal chemistry and material sciences (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Antioxidant Activity
- Investigations into the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural similarity with the compound , have revealed their potential for biological applications. These studies utilized in vitro assays to assess free radical scavenging ability, pointing to the therapeutic potential of such compounds (Sulpizio, Roller, Giester, & Rompel, 2016).
Anti-inflammatory and Antimicrobial Activities
- New chalcone derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. This research underscores the potential of chalcone derivatives in pharmaceutical development, offering a basis for the design of novel therapeutic agents (Rehman, Saini, & Kumar, 2022).
Photophysical Properties
- The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, revealing significant insights into the intramolecular charge transfer interactions and the stabilization of these compounds in various solvents. Such studies highlight the importance of solvent environment on the behavior of chalcone derivatives, which could influence their applications in photochemistry and materials science (Kumari, Varghese, George, & Sudhakar, 2017).
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-7-4-13(5-8-14)17(20)9-6-12-2-1-3-16-15(12)10-11-19-16/h1-11,19H,18H2/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRQSOKLDBKHW-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)
![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)


![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)


![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)